1-(2-ニトロフェニル)エタノール

概要

説明

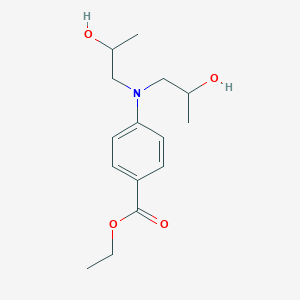

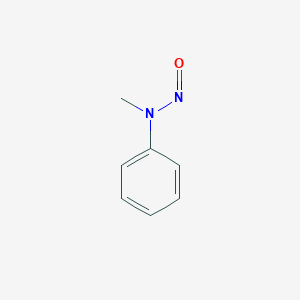

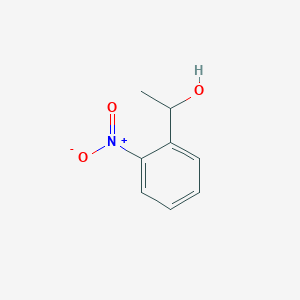

1-(2-Nitrophenyl)ethanol is an organic compound with the molecular formula C8H9NO3. It is a nitrated benzylic alcohol, often used in organic synthesis due to its unique chemical properties. This compound is typically a pale yellow solid or liquid and is known for its distinctive bitter taste .

科学的研究の応用

1-(2-Nitrophenyl)ethanol has several applications in scientific research:

作用機序

Target of Action

This compound is a derivative of nitrophenyl compounds, which are known to have diverse biological activities . .

Mode of Action

Nitrophenyl compounds, in general, are known to interact with various biological targets, leading to changes in cellular processes . For instance, some nitrophenyl compounds are used as supercharging reagents in electrospray ionization mass spectrometry to improve signal intensity and generate higher charge-state ions . Whether 1-(2-Nitrophenyl)ethanol shares a similar mode of action is yet to be determined.

Biochemical Pathways

Nitrophenyl compounds can influence a variety of biological pathways depending on their specific targets

Result of Action

Some nitrophenyl compounds are known to have various biological effects, such as anti-inflammatory, anticancer, and antimicrobial activities . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(2-Nitrophenyl)ethanol is not well-understood. Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of chemical compounds. For instance, 1-(2-Nitrophenyl)ethanol is recommended to be stored in a dry room at normal temperature .

生化学分析

Biochemical Properties

1-(2-Nitrophenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with several enzymes and proteins, influencing their activity. For instance, 1-(2-Nitrophenyl)ethanol has been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is involved in the biosynthesis of signal molecules for cell-to-cell communication . This interaction highlights the compound’s potential as an inhibitor in biochemical pathways.

Cellular Effects

1-(2-Nitrophenyl)ethanol affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s interaction with PqsD in Pseudomonas aeruginosa affects the production of signal molecules, which in turn impacts biofilm formation and virulence . This indicates that 1-(2-Nitrophenyl)ethanol can modulate cellular behavior by interfering with key biochemical pathways.

Molecular Mechanism

The molecular mechanism of 1-(2-Nitrophenyl)ethanol involves its interaction with specific biomolecules, leading to changes in their activity. For example, the compound undergoes photochemical reactions to form 2-nitroso acetophenone, which can further interact with other biomolecules . This process involves dual proton transfer and the formation of transient intermediates, which are crucial for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Nitrophenyl)ethanol can change over time. The compound’s stability and degradation are influenced by various factors, including the reaction medium and environmental conditions. For instance, irradiation of 1-(2-Nitrophenyl)ethanol in different solvents yields different photoproducts, with quantum yields of about 60% . These temporal changes can affect the compound’s long-term impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-(2-Nitrophenyl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can lead to adverse effects and toxicity. Studies on similar compounds have shown that dosage is a critical factor in determining the compound’s safety and efficacy .

Metabolic Pathways

1-(2-Nitrophenyl)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s overall biochemical activity and its impact on cellular processes .

Transport and Distribution

Within cells and tissues, 1-(2-Nitrophenyl)ethanol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization. The compound’s distribution can affect its accumulation in different cellular compartments, influencing its biochemical activity .

Subcellular Localization

1-(2-Nitrophenyl)ethanol exhibits specific subcellular localization, which can impact its function and activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)ethanol can be synthesized through the nitration of styrene followed by reduction. The nitration process involves the reaction of styrene with nitric acid, producing 2-nitrostyrene. This intermediate is then reduced to 1-(2-Nitrophenyl)ethanol using reducing agents such as sodium borohydride or catalytic hydrogenation[2][2].

Industrial Production Methods: Industrial production of 1-(2-Nitrophenyl)ethanol typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions to facilitate the nitration and reduction processes efficiently[2][2].

化学反応の分析

Types of Reactions: 1-(2-Nitrophenyl)ethanol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

Substitution: Various reagents depending on the desired substitution.

Major Products:

Oxidation: 2-Nitroacetophenone.

Reduction: 1-(2-Aminophenyl)ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

1-(2-Nitrophenyl)ethanol can be compared with other nitrobenzyl alcohols, such as:

2-Nitrobenzyl alcohol: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.

4-Nitrobenzyl alcohol: The nitro group is positioned differently, affecting its chemical behavior and uses.

Uniqueness: 1-(2-Nitrophenyl)ethanol is unique due to its specific substitution pattern, which makes it particularly useful in the synthesis of photolabile compounds and its distinct reactivity under various conditions .

特性

IUPAC Name |

1-(2-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDBYQDNNWCLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3205-25-2 | |

| Record name | 1-(2-Nitrophenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003205252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3205-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-nitrophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-(2-Nitrophenyl)ethanol used to control protein activity with light?

A: 1-(2-Nitrophenyl)ethanol can be used as a photoremovable protecting group, or "cage", for proteins. [, ] This approach has been demonstrated with the enzyme α-chymotrypsin. [] Coating α-chymotrypsin with 1-(2-Nitrophenyl)ethanol residues significantly reduces its enzymatic activity. [] Upon exposure to UV-A light, the 1-(2-Nitrophenyl)ethanol groups are cleaved, restoring the enzyme's activity. [] This strategy offers a simple alternative to site-directed mutagenesis for creating light-activatable proteins. [] You can explore further details about this application in the papers "A simple procedure for the photoregulation of chymotrypsin activity" [] and "The Construction of a Functional Photoactivatable Cancer Targeting Bispecific Antibody Conjugate". []

Q2: What is unique about the photochemical reaction mechanism of 1-(2-Nitrophenyl)ethanol?

A: Upon UV irradiation, 1-(2-Nitrophenyl)ethanol undergoes a photochemical reaction yielding 2-nitrosoacetophenone. [] The reaction can proceed through two different mechanisms depending on the solvent. [] In aprotic solvents or aqueous acids and bases, the dominant pathway involves proton transfer, forming a hydrated nitroso intermediate. [] In contrast, aqueous solutions with a pH between 3 and 8 favor a mechanism involving cyclization to a benzisoxazolidine intermediate, which then opens to form a carbonyl hydrate. [] These intermediates have been identified through time-resolved infrared spectroscopy (TRIR). [] The paper "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer" [] provides a detailed analysis of these reaction pathways.

Q3: Can 1-(2-Nitrophenyl)ethanol be used to synthesize chiral compounds?

A: Yes, the chiral nature of 1-(2-Nitrophenyl)ethanol allows for the synthesis of its diastereoisomers. [] These diastereoisomers can be separated by fractional crystallization of their corresponding (1S)-camphanate esters. [] The absolute configuration of the (S)-alcohol was confirmed by X-ray crystallography. [] This chirality makes 1-(2-Nitrophenyl)ethanol a valuable starting material for synthesizing other chiral compounds, as exemplified by the preparation of (R)- and (S)-1-(2-nitro-phenyl)ethyl P3-esters of adenosine triphosphate ("caged" ATP). [] For more information on this aspect, refer to the paper "Synthesis and absolute stereochemistry of the two diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate (‘caged’ ATP)". []

Q4: How is 1-(2-Nitrophenyl)ethanol used in analytical chemistry?

A: Derivatives of 1-(2-Nitrophenyl)ethanol, specifically heptakis(2,6-di-O-ethoxyethyl-3-O-trifluoroacetyl)-β-cyclodextrin, find applications in gas chromatography as chiral stationary phases. [] These stationary phases exhibit excellent separation capabilities for various compounds, including Grob test mixtures, disubstituted benzene isomers, and ten different chiral compounds. [] The effectiveness of these stationary phases is evident in their ability to separate α-substituted propionate, 1-(2′-nitrophenyl)-ethanol, α-methyl-4-chlorobenzyl cyanide, and 2-methyl-4-oxo-3-prop-2-ynyl-cyclopent-2-enyl acetate. [] Learn more about the application of these derivatives in the paper "Preparation of Gas Chromatography Chiral Stationary Phase Heptakis(2,6-di-O-ethoxyethyl-3-O-trifluoroacetyl)-β-cyclodextrin and Its Application". []

Q5: Can 1-(2-Nitrophenyl)ethanol be used in the synthesis of water-soluble fluorescent materials?

A: Yes, 1-(2-Nitrophenyl)ethanol has been employed in synthesizing water-soluble zwitterionic oligofluorenes. [] One such example is the creation of a photoresponsive oligofluorene (OF-3) by protecting a zwitterionic oligofluorene (OF-1) with 1-(2-Nitrophenyl)ethanol. [] When irradiated with light, OF-3 undergoes photolysis, releasing OF-1 and resulting in fluorescence "turn-on." [] This property allows OF-3 to be used as a sensor for double-stranded DNA tagged with fluorescein (dsDNA-F1) through fluorescence resonance energy transfer (FRET). [] This application is detailed further in the paper "Synthesis of Zwitterionic Water‐Soluble Oligofluorenes with Good Light‐Harvesting Ability". []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)

![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)